2-(2-Amino-thiazol-4-yl)-benzoic acid
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Overview
Description
2-(2-Amino-thiazol-4-yl)-benzoic acid is an organic compound that belongs to the class of thiazole derivatives Thiazole rings are known for their significant biological activities and are often found in various pharmaceutical agents
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminothiazoles, are used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .
Mode of Action
It is known that similar compounds, such as cefotaxime, work by inhibiting bacterial cell wall biosynthesis .
Biochemical Pathways
It is known that similar compounds, such as cefotaxime, affect the bacterial cell wall synthesis pathway .
Pharmacokinetics
It is known that similar compounds, such as cefotaxime, are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that similar compounds, such as cefotaxime, result in the inhibition of bacterial cell wall synthesis, leading to bacterial cell death .
Action Environment
It is known that similar compounds, such as cefotaxime, are stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
It has been used in the preparation of poly (2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes modified glassy carbon electrodes, for the voltammetric determination of copper ions .
Temporal Effects in Laboratory Settings
It’s known that the compound has a melting point of 130 °C and a boiling point of 399.0±17.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-thiazol-4-yl)-benzoic acid typically involves the reaction of 2-aminothiazole with a benzoic acid derivative. One common method includes the use of thiourea and 4-chloroacetoacetyl chloride to form the thiazole ring, followed by a coupling reaction with a benzoic acid derivative . The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-thiazol-4-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(2-Amino-thiazol-4-yl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds with potential pharmaceutical applications.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
- 2-Aminothiazole-4-acetic acid
- 2-Amino-4-thiazoleacetic acid hydrochloride
- 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino derivatives
Uniqueness: 2-(2-Amino-thiazol-4-yl)-benzoic acid stands out due to its unique combination of the thiazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-8(5-15-10)6-3-1-2-4-7(6)9(13)14/h1-5H,(H2,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPLJWSTECTTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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